molecular formula C13H14BrN3O2 B13951771 Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- CAS No. 53727-37-0

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-

Katalognummer: B13951771
CAS-Nummer: 53727-37-0
Molekulargewicht: 324.17 g/mol
InChI-Schlüssel: ZHYCVFLAKNLPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is a synthetic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a bromophenyl group at the 1-position, a dimethylamino group at the 5-position, and a methyl group at the 3-position of the uracil ring. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with uracil as the core structure.

    Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine.

    Methylation: The methyl group is added at the 3-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted uracil derivatives.

Wissenschaftliche Forschungsanwendungen

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s solubility and bioavailability. The methyl group at the 3-position may contribute to the compound’s stability and overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Uracil, 1-(p-chlorophenyl)-5-(dimethylamino)-3-methyl-
  • Uracil, 1-(p-fluorophenyl)-5-(dimethylamino)-3-methyl-
  • Uracil, 1-(p-methylphenyl)-5-(dimethylamino)-3-methyl-

Uniqueness

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

53727-37-0

Molekularformel

C13H14BrN3O2

Molekulargewicht

324.17 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-(dimethylamino)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14BrN3O2/c1-15(2)11-8-17(13(19)16(3)12(11)18)10-6-4-9(14)5-7-10/h4-8H,1-3H3

InChI-Schlüssel

ZHYCVFLAKNLPAT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=C(C=C2)Br)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.